molecular formula C15H16ClFN2OS B11116434 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11116434
M. Wt: 326.8 g/mol
InChI Key: CTXGOBAOTJJNFV-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is a methanone derivative featuring a benzothiophene core substituted with chlorine (C3) and fluorine (C4) atoms, linked to a 4-ethylpiperazine moiety via a ketone bridge. Piperazine derivatives are widely explored in medicinal chemistry for their CNS activity, suggesting this compound may have applications in neurological or psychiatric therapeutics .

Properties

Molecular Formula

C15H16ClFN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16ClFN2OS/c1-2-18-6-8-19(9-7-18)15(20)14-13(16)12-10(17)4-3-5-11(12)21-14/h3-5H,2,6-9H2,1H3

InChI Key

CTXGOBAOTJJNFV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzothiophene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related methanone derivatives, focusing on core scaffolds, substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Applications Evidence ID
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone Benzothiophene Cl (C3), F (C4), 4-ethylpiperazine ~336.8 (calculated) Inferred CNS activity (piperazine moiety) -
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone Benzothiophene Cl (C3), F (C4), 4-(pyridin-2-yl)piperazine 375.8 Therapeutic potential (unspecified)
4-(3-Chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Benzothiazine Cl (C3), F (C4), 1,1-dioxido, 4-methylpiperidine 434.91 Pharmacological interest (structural complexity enhances solubility)
(4-Ethylpiperazin-1-yl)[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]methanone Thiazole 4-ethylpiperazine, trimethoxyphenyl - Antimicrobial, anticancer (trimethoxyphenyl enhances activity)
4-(4-Fluorophenyl)piperazin-1-ylmethanone Piperazine 4-fluorophenyl, 2-fluoropyridinyl - Improved receptor selectivity (fluorine substitution)

Key Observations

Core Structure Influence: Benzothiophene vs. Piperazine vs. Piperidine: The 4-ethylpiperazine in the target compound provides conformational flexibility for receptor binding, whereas piperidine derivatives (e.g., ) exhibit rigid structures that may limit binding modes .

In contrast, pyridinyl-piperazine () introduces hydrogen-bonding capability via the pyridine nitrogen . Alkyl Groups: The ethyl group in the target’s piperazine increases lipophilicity (logP ~2.5 estimated) compared to methyl () or pyridinyl () groups, favoring blood-brain barrier penetration .

Synthetic Routes :

  • The target compound likely follows a synthesis pathway similar to ’s analog, involving coupling of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with 4-ethylpiperazine using carbodiimide-based reagents .
  • Multi-step sequences (e.g., nitro reduction in ) are avoided here, streamlining production .

Biological Activity Trends :

  • Piperazine-containing compounds (e.g., ) show broad CNS activity (e.g., dopamine/serotonin receptor modulation). The ethyl group in the target compound may reduce first-pass metabolism compared to methyl derivatives .
  • Thiazole- and trimethoxyphenyl-containing analogs () demonstrate antimicrobial activity, suggesting the target’s benzothiophene core could be modified for similar applications .

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